Product packaging for 4-Butyl-2-fluoroaniline(Cat. No.:)

4-Butyl-2-fluoroaniline

Cat. No.: B8614305
M. Wt: 167.22 g/mol
InChI Key: KWBLIAFXYNAFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-2-fluoroaniline is a substituted aniline (B41778) compound featuring a tert-butyl group at the para-position (position 4) and a fluorine atom at the ortho-position (position 2) relative to the amino group. Its chemical structure makes it a valuable intermediate in specialized synthesis.

Table 1: Physicochemical Properties of 4-tert-Butyl-2-fluoroaniline

Property Value
CAS Number 129373-04-2 lums.edu.pkbldpharm.comsynquestlabs.com
Molecular Formula C₁₀H₁₄FN bldpharm.comsynquestlabs.com
Molecular Weight 167.22 g/mol bldpharm.com

| Synonyms | 4-(1,1-Dimethylethyl)-2-fluoroaniline, 4-(tert-Butyl)-2-fluoro-benzenamine |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14FN B8614305 4-Butyl-2-fluoroaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

4-butyl-2-fluoroaniline

InChI

InChI=1S/C10H14FN/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4,12H2,1H3

InChI Key

KWBLIAFXYNAFSA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Butyl 2 Fluoroaniline and Its Analogs

Regioselective Functionalization Strategies for Aniline (B41778) Core Structures

Achieving the desired substitution pattern on an aniline ring is a primary challenge in the synthesis of compounds like 4-Butyl-2-fluoroaniline. The amino group is a strong ortho-, para-directing and activating group, which can complicate selective functionalization. Therefore, specific strategies are required to direct incoming substituents to the desired positions.

Stereocontrolled Introduction of Butyl Moieties

While this compound itself is not chiral, the principles of stereocontrolled synthesis are crucial for creating analogs with chiral centers, which are common in pharmaceuticals. The introduction of an alkyl group with control of stereochemistry on an aromatic or adjacent position often relies on chiral auxiliaries or catalysts.

For instance, diastereoselective alkylations can be achieved by employing chiral auxiliaries attached to the substrate. While direct stereoselective alkylation on the aromatic ring is challenging, functionalization of a group already on the ring can be controlled. For example, methods have been developed for the diastereoselective synthesis of substituted diaziridines from ketones and amines, which introduces three stereocenters in one step. rsc.org

More relevant to aniline analogs, palladium-catalyzed C(sp³)–H functionalization methods have been developed that exhibit high diastereoselectivity. iu.edu For example, the fluorination of aliphatic amides derived from amino acids proceeds with excellent control over the newly formed stereocenter. iu.edu Similar strategies could be envisioned for the introduction of butyl or other alkyl groups with stereocontrol by using chiral ligands on the metal catalyst or chiral directing groups on the substrate.

Butyl Group Installation Techniques

The introduction of the butyl group at the para-position of the aniline ring is another key synthetic challenge. Several classical and modern methods are available for this transformation.

Alkylation Reactions on Aromatic Substrates

The Friedel-Crafts alkylation is a classic method for installing alkyl groups on aromatic rings. wikipedia.orglibretexts.orgcerritos.edu This reaction involves treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, one could envision the alkylation of 2-fluoroaniline (B146934) with a butyl halide.

However, Friedel-Crafts alkylation has several limitations. The amino group of aniline is a strong Lewis base and can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. youtube.com Therefore, the amino group often needs to be protected, for instance as an amide, before the alkylation step. Another drawback is the potential for overalkylation, as the product with an electron-donating alkyl group is more reactive than the starting material. cerritos.edu Furthermore, carbocation rearrangements can occur, especially with primary alkyl halides like 1-chlorobutane, leading to a mixture of isomers. libretexts.org Using tert-butyl chloride as the alkylating agent avoids rearrangement due to the stability of the tertiary carbocation. cerritos.edu

Direct N-alkylation of anilines with alcohols or alkyl halides is also a common transformation, though it functionalizes the nitrogen atom rather than the aromatic ring. google.comfishersci.co.ukyoutube.comlibretexts.orgorganic-chemistry.org Ring alkylation (C-alkylation) generally requires different conditions, often at higher temperatures over solid acid catalysts. nih.gov

Cross-Coupling Strategies for C(sp2)–C(sp3) Bond Formation

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. These methods offer significant advantages over classical techniques like Friedel-Crafts alkylation, including milder reaction conditions and greater functional group tolerance.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide or triflate. nih.govyoutube.com To synthesize this compound, this reaction could be employed by coupling a butylboronic acid or its ester with a 4-halo-2-fluoroaniline derivative (e.g., 4-bromo-2-fluoroaniline).

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., 4-bromo-2-fluoroaniline) to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (the butyl group) is transferred to the palladium(II) center, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product (this compound) and regenerating the palladium(0) catalyst. youtube.com

This method has been successfully applied to unprotected ortho-bromoanilines, demonstrating its utility for substrates with free amino groups. nih.govrsc.orgresearchgate.net A study showed that CataXCium A Pd G3 was a particularly effective catalyst for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with various boronic esters, including alkyl boronates, providing good to excellent yields. nih.govresearchgate.net

The table below presents example conditions for a Suzuki-Miyaura coupling reaction involving an ortho-bromoaniline.

ComponentReagent/ConditionPurposeReference
SubstrateUnprotected ortho-bromoanilineAryl halide partner nih.govresearchgate.net
Coupling PartnerAlkylboronic esterSource of the butyl group nih.govresearchgate.net
CatalystCataXCium A Pd G3 (5 mol%)Palladium source and ligand nih.govresearchgate.net
BaseK₃PO₄Activates the boronic ester for transmetalation nih.govresearchgate.net
SolventDioxane/H₂O (10:1)Reaction medium nih.govresearchgate.net
Temperature90 °CProvides thermal energy for the reaction nih.govresearchgate.net

This approach highlights the power of modern cross-coupling methods to construct specifically substituted aniline derivatives like this compound with high precision and in good yields, overcoming many of the limitations of older synthetic techniques.

Grignard Reagent Approaches

The synthesis of this compound and its analogs can be effectively achieved through methodologies involving Grignard reagents, which are powerful tools for forming carbon-carbon bonds. wikipedia.orglibretexts.org These approaches typically involve the cross-coupling of an organomagnesium halide with a suitably functionalized aniline precursor.

One prominent method is the Kumada-Tamao-Corriu coupling, which facilitates the sp²–sp³ coupling between an aryl halide (like a bromo- or iodoaniline) and a Grignard reagent. thieme-connect.com For the synthesis of this compound, this would involve reacting a 4-halo-2-fluoroaniline derivative with butylmagnesium bromide. A significant challenge in such reactions is the potential for β-hydride elimination, which can be a competing side reaction, especially with larger alkyl Grignard reagents. thieme-connect.com The choice of ligand for the palladium catalyst is crucial to minimize this side reaction and improve product yield. Researchers have developed novel electron-deficient Buchwald-type ligands, such as BPhos, which have been shown to significantly enhance product yield and reduce β-hydride elimination by stabilizing the palladium center. thieme-connect.com

Another innovative strategy involves the copper(I)-catalyzed 1,6-conjugate addition of Grignard reagents to in situ generated aza-p-quinone methides (aza-p-QMs). nih.govacs.org This tandem approach allows for the synthesis of various 4-(sec-alkyl)anilines. nih.gov In this method, a suitable precursor is treated with a Grignard reagent, which acts as a base to form the reactive aza-p-QM intermediate. A second equivalent of the Grignard reagent then adds to this intermediate in a conjugate fashion, promoted by a copper(I) salt. acs.org This methodology has been successfully applied to a range of linear, cyclic, and aryl Grignard reagents, affording the corresponding 4-substituted anilines in good to excellent yields. nih.gov

The versatility of Grignard reagents is further demonstrated by their use in halogen–magnesium exchange reactions. The "turbo-Grignard" reagent, iPrMgCl·LiCl, is particularly effective at enhancing the rate of bromine– and iodine–magnesium exchange, allowing for the formation of functionalized arylmagnesium species that can be used in subsequent reactions. researchgate.net This method provides an alternative route to prepare the necessary organomagnesium intermediate from a functionalized aryl halide. researchgate.net

Table 1: Examples of Grignard Reagent Approaches for Aniline Synthesis
MethodologyKey Reagents & CatalystsTypical SubstratesKey Features
Kumada CouplingRMgBr, [Pd(allyl)Cl]2/BPhosUnprotected bromo- or iodoanilinesEffective for sp²–sp³ coupling; ligand choice is critical to minimize β-hydride elimination. thieme-connect.com
1,6-Conjugate AdditionR'MgBr (3 equiv), CuBrAza-p-quinone methide precursorsTandem strategy for synthesizing 4-(sec-alkyl)anilines; yields can be excellent. nih.govacs.org
Halogen–Mg Exchangei-PrMgCl·LiCl ("Turbo-Grignard")Aryl bromides or iodidesFacilitates preparation of functionalized arylmagnesium reagents under mild conditions. researchgate.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is critical for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of solvent-free reaction conditions and the development of innovative, sustainable catalysts.

Solvent-Free Reaction Conditions

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste. tandfonline.com Eliminating the solvent is a primary goal of green chemistry. For aniline synthesis, solvent-free approaches have been successfully developed. One such method involves the use of Brönsted acidic ionic liquids as catalysts for Friedel-Crafts reactions. rsc.org This protocol has been effectively used for the synthesis of aniline-based triarylmethanes under metal- and solvent-free conditions, demonstrating the potential for broader applications in aniline chemistry. rsc.org

Another promising technique is the use of microwave-assisted synthesis. Microwave irradiation can accelerate reaction rates and often allows for reactions to be conducted without a solvent. A novel, microwave-assisted method for producing anilines from activated aryl halides has been reported, which completely removes the need for organic solvents and metal catalysts, offering a more efficient and eco-friendly alternative. tandfonline.com These solvent-free methods minimize waste, reduce environmental impact, and can lead to more cost-effective production processes. rsc.orgeurekalert.org

Catalytic Synthesis Innovations for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. mdpi.com For the synthesis of this compound and related compounds, several catalytic innovations enhance sustainability.

Chemoenzymatic synthesis represents a powerful green alternative to traditional methods. Nitroreductase (NR) enzymes can selectively reduce aryl nitro groups to the corresponding anilines. acs.orgnih.gov This process operates under mild, atmospheric pressure conditions in aqueous media, offering perfect chemoselectivity. nih.gov While NRs typically stop at the hydroxylamine (B1172632) stage, they can be coupled with other catalysts, such as V₂O₅, to achieve complete reduction to the aniline. acs.orgnih.gov The immobilization of these enzymes allows for their reuse and facilitates continuous flow processes, further enhancing the sustainability of the synthesis. nih.gov

In non-enzymatic catalysis, the development of efficient and recyclable catalysts is key. Vanadate catalysts, in conjunction with an iron oxide co-catalyst, have been used for the direct synthesis of aniline from benzene (B151609) and hydroxylamine, achieving high yields and selectivity. mdpi.com This single-step method avoids the traditional two-step process of nitration followed by reduction, which is less atom-efficient. mdpi.com Furthermore, advancements in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, utilize preformed Pd(II) catalysts with [N,O] ligands that are active at low temperatures and in "green" solvents, reducing the energy requirements and environmental footprint of the synthesis. mdpi.com

Table 2: Green Chemistry Approaches in Aniline Synthesis
PrincipleMethodologyKey FeaturesPotential Application for this compound
Solvent-Free ConditionsMicrowave-assisted synthesisEliminates organic solvents and metal catalysts; rapid reaction times. tandfonline.comSynthesis from a 4-butyl-2-fluoro-halobenzene precursor.
Solvent-Free ConditionsBrönsted acidic ionic liquid catalysisActs as both catalyst and reaction medium; metal- and solvent-free. rsc.orgAlkylation or other modifications of a fluoroaniline (B8554772) core.
Sustainable CatalysisChemoenzymatic (Nitroreductase)Aqueous media, atmospheric pressure, high chemoselectivity. nih.govReduction of a 4-butyl-2-fluoro-nitrobenzene precursor.
Sustainable CatalysisVanadate/Iron Oxide CatalysisDirect amination, avoiding nitration/reduction pathway; high atom economy. mdpi.comDirect synthesis from a 4-butylfluorobenzene precursor.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. Mechanistic studies focus on elucidating the specific sequence of bond-forming and bond-breaking events and analyzing the energetic profiles of these transformations.

Elucidation of Reaction Pathways

The synthetic routes to this compound involve multi-step transformations, and the elucidation of their pathways provides critical insights. For instance, in the copper-catalyzed Grignard addition to aza-p-quinone methides (aza-p-QMs), the proposed pathway begins with the in situ formation of the highly reactive aza-p-QM intermediate. acs.org It is envisioned that one equivalent of the Grignard reagent acts as a base to generate the intermediate, while a second equivalent, coordinated to the copper(I) catalyst, performs a nucleophilic 1,6-conjugate addition to the electrophilic double bond of the aza-p-QM. acs.org This sequence rationalizes the need for multiple equivalents of the Grignard reagent and highlights the role of the copper catalyst in promoting the key carbon-carbon bond-forming step.

In the case of palladium-catalyzed Kumada coupling, a plausible mechanism involves a catalytic cycle centered on the palladium atom. thieme-connect.com Electron-rich aniline substrates can increase the electron density on the palladium center. The use of electron-deficient ligands, like BPhos, is thought to stabilize the interaction with the negatively charged palladium, thereby preventing ligand dissociation and suppressing the undesired β-hydride elimination pathway. This understanding of the reaction pathway allows for the rational design of ligands to favor the desired cross-coupling product. thieme-connect.com

Studies on other aniline formation reactions, such as the direct amination of benzene using hydroxylamine, suggest an irreversible electrophilic pathway for C-N bond formation, where the key step is the activation of hydroxylamine by the catalyst system. mdpi.com

Transition State Analysis in Key Synthetic Steps

Transition state analysis, often performed using computational chemistry, provides a detailed picture of the highest-energy point along a reaction coordinate, offering insights into the factors that control reaction rates and selectivity. While specific transition state analyses for the synthesis of this compound are not widely published, general principles from related reactions are applicable.

In Grignard reactions, the addition to a carbonyl or a conjugated system proceeds through a specific transition state geometry. For side reactions like reduction, a cyclic six-membered transition state is often proposed, where a hydride is delivered from the β-carbon of the Grignard reagent to the electrophilic carbon. organic-chemistry.org Understanding the energetics of this transition state compared to the desired addition transition state is crucial for minimizing byproduct formation.

Reactivity and Advanced Chemical Transformations of 4 Butyl 2 Fluoroaniline

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

The presence of the strongly activating amino group makes the aromatic ring of 4-butyl-2-fluoroaniline highly susceptible to electrophilic attack. byjus.com The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.

The halogenation of fluoroanilines is a well-established method for introducing halogen atoms onto the aromatic ring. In the case of 2-fluoroaniline (B146934), bromination has been shown to be highly selective for the 4-position, yielding 4-bromo-2-fluoroaniline (B1266173) in high yields. google.com This selectivity is attributed to the powerful directing effect of the amino group to the para position, which is sterically more accessible than the ortho positions. The use of specific brominating agents and solvents can further enhance this selectivity. google.com For instance, the use of N-bromoamides or N-bromoimides in solvents like dimethylformamide (DMF) has been reported to provide excellent yields and high regioselectivity. google.com Another approach involves the use of molecular bromine in the presence of a quaternary ammonium (B1175870) bromide catalyst. google.com

A copper-catalyzed oxidative bromination using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) has also been developed for the regioselective bromination of anilines. thieme-connect.com This method offers a practical and environmentally friendly alternative to traditional bromination procedures. thieme-connect.com

Table 1: Regioselectivity in the Bromination of 2-Fluoroaniline

Brominating Agent/System Solvent Major Product Reference
Dibromantin Dimethylformamide (DMF) 4-Bromo-2-fluoroaniline google.com
Molecular Bromine / Quaternary Ammonium Bromide Inert Solvent 4-Bromo-2-fluoroaniline google.com

For this compound, the positions ortho and para to the amino group are positions 3, 5, and 6. The position para to the amino group (position 5) is also meta to the fluorine and ortho to the butyl group. The positions ortho to the amino group are position 3 (meta to butyl and ortho to fluorine) and position 6 (ortho to butyl and meta to fluorine). Given the strong directing effect of the amino group, halogenation is expected to occur primarily at the positions activated by it.

Direct nitration of anilines with concentrated nitric acid and sulfuric acid can be problematic, often leading to oxidation of the highly reactive aniline (B41778) ring and the formation of a mixture of products, including a significant amount of the meta-nitro derivative. chemistrysteps.comallen.in This is because in the strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. chemistrysteps.comallen.in

To achieve selective para-nitration, the reactivity of the amino group is typically moderated by acetylation to form an acetanilide. youtube.com The acetyl group reduces the activating effect of the amino group, allowing for a more controlled nitration. Following nitration, the acetyl group can be removed by hydrolysis to yield the desired nitroaniline.

For this compound, protection of the amino group followed by nitration would be the preferred method to introduce a nitro group onto the aromatic ring. The position of nitration would be influenced by the directing effects of the acetamido, fluoro, and butyl groups. Subsequent reduction of the nitro group can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon, to yield the corresponding diamine. google.com

Nucleophilic Aromatic Substitution Reactions Involving the Fluorine Atom

The fluorine atom in this compound can be displaced by nucleophiles through nucleophilic aromatic substitution (SₙAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups.

The efficiency of SₙAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. thieme-connect.com Substrates with strong electron-withdrawing groups at the ortho or para positions to the fluorine atom exhibit enhanced reactivity. thieme-connect.com In the case of this compound, the amino and butyl groups are electron-donating, which disfavors a classical SₙAr mechanism. However, recent advancements have enabled SₙAr reactions on electron-neutral and even electron-rich fluoroarenes through methods like organic photoredox catalysis. nih.gov Additionally, the use of strong organic superbases has been shown to catalyze concerted SₙAr reactions of aryl fluorides, regardless of their electronic properties. acs.org

Transition-metal-mediated C-F bond activation has emerged as a powerful tool for the functionalization of fluoroarenes. mdpi.comnih.gov Various transition metals, including nickel, palladium, and copper, have been employed to catalyze the cleavage of the strong C-F bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.combohrium.com

Defluoroamination, the replacement of a fluorine atom with an amino group, is a notable application of this methodology. nih.govnih.gov For instance, an amine-controlled, directing-group-assisted strategy has been developed for the selective hydrodefluorination and defluoroamination of fluoroarenes. nih.gov These reactions often proceed through radical-mediated pathways and can be adapted for a wide range of substrates. nih.gov

Reactions of the Primary Amine Functional Group

The primary amine group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.

One of the most important reactions of primary aromatic amines is diazotization. wikipedia.org Treatment of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. organic-chemistry.org These diazonium salts are highly useful synthetic intermediates that can be converted into a wide range of functional groups through Sandmeyer-type reactions, including hydroxyl, cyano, and halide groups. wikipedia.org The Balz-Schiemann reaction, a specific type of diazotization-dediazoniation, allows for the introduction of a fluorine atom. sci-hub.se

The primary amine can also readily undergo acylation with acyl chlorides or acid anhydrides to form the corresponding amides. chemguide.co.uk This reaction is often used to protect the amino group during other transformations, as discussed in the context of nitration. youtube.com

Table 2: Key Reactions of the Primary Amine Group in Anilines

Reaction Reagents Product Reference
Diazotization NaNO₂, HCl (0-5 °C) Diazonium Salt wikipedia.orgorganic-chemistry.org

Acylation and Sulfonylation Studies

The primary amino group (-NH₂) of this compound is readily susceptible to acylation and sulfonylation reactions. These transformations involve the reaction of the aniline with acylating agents (like acid chlorides or anhydrides) or sulfonylating agents (like sulfonyl chlorides) to form the corresponding amides and sulfonamides, respectively.

Acylation: In a typical acylation reaction, this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl halide (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride). This reaction is often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen halide byproduct. The resulting N-acylated product, an amide, is generally more stable and less susceptible to oxidation than the parent aniline.

Sulfonylation: Similarly, sulfonylation involves the reaction of this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. This reaction yields a sulfonamide, a functional group prevalent in many pharmaceutical compounds. A visible-light-mediated sulfonylation of anilines using sulfonyl fluorides has also been described as a modern approach. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions
Reaction TypeReagent ExampleProduct TypeGeneral Conditions
AcylationAcetyl Chloride (CH₃COCl)N-(4-butyl-2-fluorophenyl)acetamideBase (e.g., Pyridine), Aprotic Solvent
AcylationAcetic Anhydride ((CH₃CO)₂O)N-(4-butyl-2-fluorophenyl)acetamide+/- Acid/Base catalyst, Heat
Sulfonylationp-Toluenesulfonyl ChlorideN-(4-butyl-2-fluorophenyl)-4-methylbenzenesulfonamide  Base (e.g., NaOH), Aqueous/Organic Solvent

Imine and Enamine Formation

As a primary amine, this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comchemistrysteps.com This condensation reaction is typically catalyzed by mild acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comlibretexts.org

The mechanism proceeds through a carbinolamine intermediate. chemistrysteps.comopenstax.org The reaction is reversible, and the equilibrium can be driven towards the imine product by removing water from the reaction mixture. chemistrysteps.comlibretexts.org The formation of imines is pH-dependent, with an optimal pH range typically between 4 and 5. chemistrysteps.comlibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org Since this compound is a primary amine (RNH₂), it exclusively forms imines (C=N-R) and not enamines. Enamine formation is characteristic of the reaction between aldehydes or ketones and secondary amines (R₂NH). chemistrysteps.com

Table 2: Imine Formation Reaction Details
Reactant 1Reactant 2 (Example)ProductKey IntermediateConditions
This compoundCyclohexanoneN-(4-butyl-2-fluorophenyl)cyclohexan-1-imine  CarbinolamineMildly acidic (pH 4-5), Removal of water

Diazotization and Subsequent Transformations

The amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). researchgate.netacs.org The resulting aryl diazonium salt is a highly versatile intermediate.

Aryl diazonium salts are valuable in synthesis because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas) and can be replaced by a wide variety of nucleophiles. This allows for the introduction of substituents onto the aromatic ring that are not easily introduced by other means.

Key transformations of the diazonium salt include:

Sandmeyer Reaction: This reaction uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or cyanide. google.comwikipedia.orgorganic-chemistry.org For example, using CuBr would yield 1-bromo-4-butyl-2-fluorobenzene.

Schiemann Reaction: This is used to introduce a fluorine atom by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt.

Gomberg-Bachmann Reaction: This allows for the formation of biaryl compounds. acs.org

Hydroxylation: Heating the aqueous solution of the diazonium salt introduces a hydroxyl group, forming 4-butyl-2-fluorophenol.

Recent developments include in situ generation of diazonium salts using reagents like tert-butyl nitrite, which can offer a safer alternative to traditional methods. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound and its Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives (e.g., halogenated analogues) can serve as crucial coupling partners in these transformations.

Amination Strategies (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgrsc.org This reaction can be applied in two main ways involving this compound:

As the Amine Component: this compound can be coupled with an aryl halide or triflate to form a diarylamine. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide). wikipedia.orgresearchgate.net

As the Aryl Halide Precursor: A halogenated derivative of this compound (e.g., 1-bromo-4-butyl-2-fluoroaniline, which could be synthesized via diazotization followed by a Sandmeyer reaction) can be coupled with another primary or secondary amine.

The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine and deprotonation to form a palladium amide complex, and reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. wikipedia.orgalfa-chemistry.comjk-sci.com

Table 3: Buchwald-Hartwig Amination Components
ComponentRoleExample
Aryl Halide/TriflateElectrophileAryl Bromide
AmineNucleophileThis compound
Palladium Precatalyst  CatalystPd₂(dba)₃, Pd(OAc)₂
LigandStabilizes/activates catalyst  Xantphos, BINAP
BaseDeprotonates amineCs₂CO₃, NaOtBu

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Heck)

Halogenated derivatives of this compound are excellent substrates for palladium-catalyzed carbon-carbon bond-forming reactions like the Suzuki and Heck couplings.

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound (like a boronic acid or ester). nrochemistry.comlibretexts.orgbyjus.com A derivative such as 1-bromo-4-butyl-2-fluoroaniline could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to generate biaryl or styrenyl aniline derivatives. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronate species, and reductive elimination to form the new C-C bond. nrochemistry.comlibretexts.orgyonedalabs.com

Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgscienceinfo.com For instance, 1-iodo-4-butyl-2-fluoroaniline could react with an alkene like styrene (B11656) or an acrylate (B77674) in the presence of a palladium catalyst and a base (such as triethylamine) to form a new, more complex substituted alkene. byjus.com The mechanism involves oxidative addition of the halide to Pd(0), migratory insertion of the alkene into the Pd-C bond, and a subsequent β-hydride elimination step to release the product. scienceinfo.combyjus.comwikipedia.org

Table 4: C-C Cross-Coupling Reaction Overview
ReactionAryl SubstrateCoupling PartnerKey ReagentsProduct Type
Suzuki CouplingHalogenated this compound  Arylboronic acidPd catalyst, BaseBiaryl aniline
Heck ReactionHalogenated this compound  AlkenePd catalyst, BaseSubstituted alkene

Oxidation Reactions and Radical Chemistry of Aniline Derivatives

The amino group of anilines is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The electrochemical oxidation of substituted anilines can produce species like benzidine, diphenylamine, hydrazobenzene, and azobenzene (B91143) derivatives. The initial step often involves the formation of a nitrogen-centered radical cation.

Studies on substituted anilines have shown that the rate-controlling step in some enzymatic oxidations involves the donation of an electron from the aromatic amine, coupled with simultaneous proton loss. cdnsciencepub.com The presence of substituents on the aniline ring significantly influences the oxidation potential and the subsequent reaction pathways. cdnsciencepub.comumn.edu

The oxidation of anilines can lead to the formation of N-centered radicals. nih.gov These radicals can undergo various reactions, including dimerization. For example, the peroxidase-catalyzed oxidation of aniline can lead to the formation of azobenzene through the coupling of two N-centered cation radical intermediates. acs.org In the presence of radical initiators or under photoredox conditions, aniline derivatives can participate in radical reactions. For instance, hydroxyl radicals can react with anilines via addition to the ring or by hydrogen abstraction from the amino group, forming anilino radicals. rsc.org These highly reactive intermediates can then engage in further transformations, including polymerization or coupling reactions. acs.orgnih.gov

Applications of 4 Butyl 2 Fluoroaniline As a Synthetic Intermediate in Complex Molecule Construction

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental scaffolds in numerous biologically active compounds. Substituted anilines, such as 4-butyl-2-fluoroaniline, are foundational starting materials for the synthesis of these important structures. nih.govrsc.org

Quinolines are a significant class of heterocyclic compounds present in many natural alkaloids and therapeutic agents. iipseries.org The synthesis of quinoline (B57606) and its derivatives often involves the cyclization of substituted anilines. Several established methods, including the Skraup, Combes, and Friedländer syntheses, utilize an aniline (B41778) core to construct the bicyclic quinoline framework. iipseries.orgpharmaguideline.comuop.edu.pk

For instance, a general and effective method involves the reaction of a 2-fluoroaniline (B146934) derivative with a β-ketoester, such as ethyl 2-methylacetoacetate, in the presence of an acid catalyst like polyphosphoric acid. nih.gov This condensation and subsequent cyclization reaction builds the quinoline ring system. The presence of the 4-butyl and 2-fluoro substituents on the aniline starting material directly translates to a 6-butyl-8-fluoroquinoline scaffold, demonstrating how this compound can be used to generate specifically substituted quinoline derivatives.

Table 1: Selected Named Reactions for Quinoline Synthesis from Anilines

Reaction Name Key Reactants Typical Conditions
Skraup Synthesis Aniline, Glycerol, Oxidizing Agent Concentrated H₂SO₄
Combes Synthesis Aniline, β-Diketone Acid Catalyst (e.g., H₂SO₄)
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group Base Catalyst (e.g., KOH)

| Conrad–Limpach–Knorr | Aniline, β-Ketoester | Varies (Heat or Acid) |

This table summarizes common synthetic routes where a substituted aniline like this compound could serve as the primary building block. iipseries.orgpharmaguideline.com

Indole (B1671886) and benzimidazole (B57391) motifs are prevalent in medicinal chemistry. The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, constructs the indole ring from a substituted phenylhydrazine, which can be derived from the corresponding aniline. wikipedia.org More direct methods often start from ortho-substituted anilines to build the pyrrole (B145914) ring fused to the benzene (B151609) core. rsc.orgnih.gov this compound provides a pre-functionalized benzene ring, enabling the synthesis of indoles with specific substitution patterns that can modulate their biological activity. ossila.com

Similarly, benzimidazoles are typically synthesized via the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. organic-chemistry.orgnih.govijrar.org While this compound is not a direct precursor, it can be converted into the corresponding 4-butyl-2-fluoro-1,2-phenylenediamine through nitration followed by reduction. This diamine can then be cyclized to yield 5-butyl-7-fluoro-benzimidazole derivatives, showcasing the utility of this compound as a starting point for more complex heterocyclic systems. nih.govscholarsresearchlibrary.com

Building Block for Functionalized Aromatic and Biaryl Systems

The aniline group in this compound can be readily transformed into other functional groups, such as diazonium salts or halides, making it a versatile precursor for constructing highly functionalized aromatic compounds.

Biphenyls and their derivatives are important structural motifs in liquid crystals, polymers, and pharmaceutical agents. nih.gov The Suzuki-Miyaura coupling reaction is one of the most powerful and widely used methods for synthesizing biaryl compounds. acs.orgresearchgate.netgre.ac.uk In this context, this compound can be converted into an aryl halide (e.g., 4-butyl-2-fluoro-1-iodobenzene) or an arylboronic acid.

The resulting derivative can then be coupled with a suitable partner using a palladium catalyst to form a substituted biphenyl. nih.gov For example, coupling 4-butyl-2-fluoro-1-iodobenzene with a phenylboronic acid would yield a 4'-butyl-2'-fluoro-biphenyl derivative. This approach allows for the modular and efficient construction of complex biaryl systems where the substitution pattern is precisely controlled. acs.org

Table 2: Key C-C Coupling Reactions for Biphenyl Synthesis

Reaction Name Coupling Partners Catalyst System
Suzuki-Miyaura Aryl Halide + Arylboronic Acid/Ester Palladium complex + Base
Ullmann Two Aryl Halides Copper (often high temp)
Negishi Aryl Halide + Organozinc Compound Palladium or Nickel complex

| Stille | Aryl Halide + Organotin Compound | Palladium complex |

This table highlights major cross-coupling reactions where derivatives of this compound can be employed. nih.govresearchgate.net

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. nih.govresearchgate.net While often associated with combustion processes, specific PAH structures can be synthesized in a controlled manner for applications in materials science. nih.govllnl.gov One classic method that utilizes an aniline precursor is the Pschorr cyclization. wikipedia.orgorganic-chemistry.org

This reaction involves the intramolecular cyclization of an aryldiazonium salt, which is generated from an amine. thieme.de To apply this to this compound, the aniline would first need to be derivatized, for example, by reacting it with phenylacetic acid to form an α-phenyl-o-aminocinnamic acid derivative. Diazotization of this intermediate followed by copper-catalyzed cyclization would lead to the formation of a substituted phenanthrene, a type of PAH. thieme.deorganic-chemistry.orgresearchgate.net This synthetic route provides a pathway to create complex, rigid PAH structures with defined substitution patterns originating from the starting aniline.

Role in the Synthesis of Ligands for Catalysis

The development of specialized ligands is critical for advancing transition metal catalysis. Substituted anilines are valuable precursors for a wide range of ligands, as their electronic and steric properties can be fine-tuned to influence the activity and selectivity of a metal catalyst. nih.govnih.gov

This compound can be incorporated into ligand scaffolds where its specific substituents play a key role. The bulky tert-butyl group can create a defined steric pocket around a metal center, while the electronegative fluorine atom can modulate the electronic properties of the ligand and, consequently, the catalyst's reactivity. researchgate.net For example, it can be used to synthesize substituted PyOx (pyridinooxazoline) ligands, which are effective in asymmetric catalysis. beilstein-journals.org Furthermore, substituted anilines are used to prepare N-heterocyclic carbene (NHC) precursors and bidentate ligands for various cross-coupling reactions. acs.org The unique combination of steric bulk and electronic features in this compound makes it an attractive building block for designing new ligands for challenging catalytic transformations. wikipedia.org

Chiral Ligand Architectures

The synthesis of chiral ligands is crucial for asymmetric catalysis, enabling the selective production of one enantiomer of a chiral molecule. nih.govnih.gov Aniline derivatives can be incorporated into various chiral backbones to create effective ligands. However, a review of the pertinent chemical literature shows no published examples of this compound being used as a building block for creating chiral ligand architectures. The development of chiral ligands is a highly active area of research, but work involving this specific substituted aniline has not been reported. nih.gov

Theoretical and Computational Studies of 4 Butyl 2 Fluoroaniline

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Butyl-2-fluoroaniline. By solving approximations of the Schrödinger equation, these methods can predict the molecule's stable three-dimensional structure and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method for studying substituted anilines due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.netchemrxiv.org DFT calculations are employed to determine the optimized molecular geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. chemrxiv.org For instance, studies on the closely related 2-fluoroaniline (B146934) have shown that DFT methods, such as B3LYP with an aug-cc-pVTZ basis set, can accurately derive its equilibrium geometry. umanitoba.ca These studies reveal that the presence of an ortho-fluorine substituent can cause a slight twist of the C-N bond, influencing the orientation of the amine group's hydrogen atoms, potentially due to a weak N-H···F intramolecular interaction. umanitoba.ca

Beyond molecular geometry, DFT is used to investigate the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. chemrxiv.org For substituted fluoroanilines, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is distributed across the aromatic system. researchgate.netresearchgate.net DFT calculations also yield other important electronic descriptors, including the molecular electrostatic potential (MEP), which maps the charge distribution and identifies sites prone to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP Method)

This table presents hypothetical data representative of typical DFT calculation results for illustrative purposes.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-N1.405
C-F1.368
C-C (ring avg.)1.395
N-H (avg.)1.012
Bond Angles (°) C-C-N121.5
C-C-F118.9
H-N-H112.0
Dihedral Angles (°) F-C2-C1-N1.5
C2-C1-N-H-22.5

Ab Initio Methods for Conformation and Energy Analysis

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are valuable for performing high-accuracy calculations of conformational and energy landscapes. For a molecule like this compound, these methods are particularly useful for analyzing the conformational flexibility introduced by the butyl group and the amino group.

Conformational analysis involves studying how the molecule's energy changes with the rotation around single bonds. Ab initio calculations can map the potential energy surface for the rotation of the C-C bonds within the butyl chain and the C-N bond of the aniline (B41778) moiety. This analysis helps identify the most stable conformers (energy minima) and the energy barriers between them. Studies on similar ortho-substituted anilines have used ab initio methods to investigate the inversion barrier of the amino group, a process where the nitrogen atom and its attached hydrogens move through the plane of the ring. The presence of an ortho-halogen substituent has been shown to increase this barrier, an effect attributed to intramolecular interactions. umanitoba.ca

Reactivity Predictions and Reaction Mechanism Modeling

Computational modeling is instrumental in predicting the chemical reactivity of this compound and elucidating the mechanisms of its reactions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. taylorandfrancis.comyoutube.comlibretexts.org The energy and spatial distribution of these frontier orbitals, typically calculated using DFT, govern the molecule's behavior. researchgate.nettaylorandfrancis.com

Computational chemistry can effectively predict the regioselectivity of reactions involving this compound, particularly electrophilic aromatic substitution. The directing effects of the substituents on the aniline ring are key. The amino group is a powerful ortho-, para-directing group, while the fluorine atom is also ortho-, para-directing but deactivating.

FMO theory is used to rationalize this selectivity. The sites on the aromatic ring most susceptible to electrophilic attack are those where the HOMO has the largest electron density (or largest orbital coefficients). taylorandfrancis.com For this compound, the activating -NH₂ group at position 1 and the deactivating -F group at position 2 would lead to predicted electrophilic attack primarily at position 5 (para to the amino group and meta to the fluorine) and to a lesser extent at position 3 (ortho to the amino group). Computational models can quantify the relative activation energies for attack at each position, providing a more precise prediction of the product distribution.

Spectroscopic Property Simulations for Research Characterization

Computational simulations of spectroscopic properties are a vital tool for interpreting experimental data and confirming the structure of synthesized this compound. DFT calculations are commonly used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

The simulation of vibrational spectra involves calculating the harmonic vibrational frequencies of the molecule. These theoretical frequencies correspond to the molecule's normal modes of vibration, such as C-H stretching, N-H stretching, and C-F stretching. researchgate.net The calculated wavenumbers are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by a scaling factor to improve agreement with experimental spectra. researchgate.net This comparison helps in the assignment of observed spectral bands to specific molecular motions.

NMR chemical shifts (¹H, ¹³C, ¹⁹F) can also be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts are compared against a reference compound (e.g., tetramethylsilane) to predict the NMR spectrum. This is particularly useful for assigning signals in complex spectra and for confirming the substitution pattern on the aromatic ring. The high sensitivity of the ¹⁹F chemical shift to the local electronic environment makes its prediction especially valuable.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

This table presents hypothetical data to illustrate the typical correlation between computationally scaled and experimentally observed vibrational frequencies.

Vibrational Mode AssignmentCalculated (Scaled) Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
N-H Asymmetric Stretch34453442
N-H Symmetric Stretch33623360
C-H Aromatic Stretch30553058
C-H Aliphatic Stretch29602962
C=C Aromatic Stretch16151618
N-H Scissoring15901593
C-F Stretch12551258

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach within DFT, have become invaluable for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. rsc.org These predictions are crucial for assigning experimental spectra and understanding the electronic environment of the nuclei.

¹H and ¹³C NMR: The predicted ¹H and ¹³C NMR chemical shifts for this compound are determined by the electronic effects of the amino (-NH₂), fluoro (-F), and butyl (-C₄H₉) substituents on the aromatic ring. The amino group is a strong electron-donating group, which typically increases electron density on the ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values) for the attached protons and carbons. Conversely, the fluorine atom is an electronegative, electron-withdrawing group via the inductive effect, but also a weak π-donating group through resonance. The butyl group is a weak electron-donating group through an inductive effect.

The interplay of these effects dictates the final chemical shifts. By analyzing data from related compounds like 4-fluoroaniline (B128567) and 4-butylaniline, representative chemical shifts for the aromatic and aliphatic regions of this compound can be estimated.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Estimated based on related compounds)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-NH₂)-~135 - 140
C2 (-F)-~150 - 155 (d, ¹JCF ≈ 235-245 Hz)
C3~6.8 - 7.0~115 - 120 (d, ²JCF ≈ 20-25 Hz)
C4 (-Butyl)-~130 - 135 (d, ⁴JCF ≈ 1-3 Hz)
C5~6.6 - 6.8~118 - 123 (d, ³JCF ≈ 5-10 Hz)
C6~6.7 - 6.9~114 - 119
Butyl-α-CH₂~2.4 - 2.6~33 - 36
Butyl-β-CH₂~1.5 - 1.7~30 - 33
Butyl-γ-CH₂~1.3 - 1.5~22 - 25
Butyl-δ-CH₃~0.9 - 1.0~13 - 15
-NH₂~3.5 - 4.5-

Note: 'd' indicates a doublet due to C-F coupling. J-coupling values are estimations based on typical values for fluoroaromatics.

¹⁹F NMR: The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment. For fluoroanilines, the electron-donating amino group typically causes an upfield shift compared to fluorobenzene. nih.gov The presence of the butyl group at the para position is expected to have a minor electronic influence on the fluorine atom compared to the ortho-amino group. Studies on various fluoroaniline (B8554772) derivatives show that ¹⁹F chemical shifts can range significantly, but for a 2-fluoroaniline structure, the shift is expected to be in a characteristic region. nih.govspectrabase.com

Vibrational Frequency Analysis (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective at predicting these vibrational frequencies. researchgate.netresearchgate.net While experimental spectra are measured, computational analysis aids in the definitive assignment of each observed band to a specific molecular motion, such as stretching, bending, or torsion. globalresearchonline.net For complex molecules, this theoretical support is essential for an accurate interpretation of the spectra.

The calculated vibrational spectrum of this compound would exhibit characteristic bands associated with its functional groups. Theoretical calculations on similar molecules like 4-fluoroaniline and 2-bromo-6-chloro-4-fluoroaniline (B1268482) provide a basis for these assignments. researchgate.netresearchgate.net

Interactive Table 2: Predicted Major Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H Asymmetric Stretch~3450 - 3550MediumWeak
N-H Symmetric Stretch~3350 - 3450MediumWeak
Aromatic C-H Stretch~3000 - 3100Medium-WeakStrong
Aliphatic (Butyl) C-H Asymmetric/Symmetric Stretch~2850 - 2960StrongMedium
C=C Aromatic Ring Stretch~1580 - 1620StrongStrong
C=C Aromatic Ring Stretch~1450 - 1520StrongMedium
N-H Scissoring (Bending)~1600 - 1640StrongWeak
C-N Stretch~1250 - 1340StrongMedium
C-F Stretch~1210 - 1270Very StrongWeak
Aromatic C-H In-plane Bend~1000 - 1180MediumWeak
Aromatic Ring Breathing~750 - 850MediumStrong

Note: These are representative ranges. The exact calculated values depend on the level of theory and basis set used.

UV-Vis Absorption and Electronic Excitation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. TD-DFT is the premier computational tool for predicting UV-Vis absorption spectra by calculating the energies of electronic excitations from the ground state to various excited states. mdpi.comrsc.org This analysis provides information on the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions involved, such as π→π* and n→π*.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aniline aromatic system. The highest occupied molecular orbital (HOMO) is typically localized on the benzene (B151609) ring and the amino group's lone pair, while the lowest unoccupied molecular orbital (LUMO) is a π* orbital of the ring. The energy gap between the HOMO and LUMO largely determines the λ_max of the lowest energy absorption band. researchgate.net

Substituents modulate these transitions. The amino group causes a bathochromic (red) shift compared to benzene, and the fluoro and butyl groups will further modify the absorption wavelengths. TD-DFT calculations on related substituted anilines can provide a reliable estimate of the expected absorption profile. researchgate.net

Interactive Table 3: Predicted Electronic Transitions for this compound

TransitionPredicted λ_max (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁~290 - 310~0.03 - 0.06HOMO → LUMO (π→π)
S₀ → S₂~240 - 260~0.10 - 0.20HOMO-1 → LUMO (π→π)
S₀ → S₃~200 - 220~0.40 - 0.60HOMO → LUMO+1 (π→π*)

Note: Oscillator strength (f) is a measure of the theoretical intensity of the transition. Values are estimations based on TD-DFT studies of similar aniline derivatives.

Advanced Analytical Methodologies for 4 Butyl 2 Fluoroaniline Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in the analysis of 4-Butyl-2-fluoroaniline, providing reliable means for separating the compound from impurities and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and for real-time reaction monitoring. The development of a robust HPLC method is critical for achieving accurate and reproducible results. While specific methods for this compound are proprietary, methods developed for the closely related compound, 4-fluoroaniline (B128567), provide a strong basis for its analysis. researchgate.netnih.gov A typical method involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

A well-developed HPLC method would be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability for quantitative analysis. nih.gov For instance, a method for a related fluoroaniline (B8554772) compound demonstrated excellent linearity over a concentration range of 0.94-30.26 ng/mL, with an LOD of 0.19 ng/mL and an LOQ of 0.94 ng/mL. researchgate.netnih.gov Such sensitivity is crucial for detecting trace-level impurities.

Table 1: Illustrative HPLC Method Parameters for Fluoroaniline Analysis

Parameter Typical Value/Condition
Column C8 or C18, 150 mm x 4.6 mm, 3-5 µm
Mobile Phase Gradient or isocratic elution with Acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate)
Flow Rate 1.0 mL/min
Detection UV at approximately 242 nm
Injection Volume 10-20 µL
Column Temperature 30°C

Note: This data is based on established methods for analogous compounds and serves as a representative example. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the impurity profiling of volatile and semi-volatile compounds like this compound. thermofisher.com This technique separates components of a mixture in the gas phase followed by detection with a mass spectrometer, which provides mass information for identification. thermofisher.com Impurity profiling is a mandatory step in pharmaceutical manufacturing to ensure the safety and efficacy of the final product. thermofisher.comijprajournal.com

In the context of this compound, GC-MS can identify starting materials, by-products, or degradation products. The electron ionization (EI) mode is commonly used, generating a reproducible fragmentation pattern that serves as a molecular fingerprint. bris.ac.uk High-resolution mass spectrometry (HRMS) coupled with GC allows for the determination of the elemental composition of unknown impurities with sub-ppm mass accuracy, greatly enhancing confidence in their identification. thermofisher.com

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic techniques are paramount for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the environment of the fluorine atom.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the butyl chain—a triplet for the terminal methyl group, multiplets for the internal methylene (B1212753) groups, and a triplet for the methylene group attached to the aromatic ring. The aromatic region would show distinct multiplets for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The amino (-NH₂) protons would typically appear as a broad singlet. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The butyl group would show four distinct signals in the aliphatic region. The aromatic region would display six signals, with the carbon atoms directly bonded to fluorine and nitrogen showing characteristic shifts and C-F coupling. researchgate.net

¹⁹F NMR: As ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.orghuji.ac.il The spectrum for this compound would show a single resonance, as there is only one fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment on the aromatic ring. nih.gov The fluorine signal would be split by coupling to adjacent aromatic protons.

Table 2: Predicted NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Predicted Chemical Shift (δ, ppm)
¹H Aromatic-H 6.5 - 7.5
-NH₂ Variable, broad
-CH₂-Ar ~2.5
-(CH₂)₂- ~1.3 - 1.6
-CH₃ ~0.9
¹³C Aromatic C-F ~150-160 (doublet)
Aromatic C-N ~140-150
Other Aromatic C 115-130
Aliphatic C 13-35
¹⁹F Ar-F -115 to -125 (relative to CFCl₃)

Note: These are predicted values based on known data for similar structures. smolecule.com

Mass spectrometry provides information about the mass and structure of a molecule by analyzing its fragmentation pattern upon ionization. nih.gov For this compound (molecular weight: 167.22 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 167.

The primary fragmentation pathway involves the cleavage of the butyl group. Alpha-cleavage next to the aromatic ring is common for alkylbenzenes, leading to the loss of a propyl radical (•C₃H₇) to form a stable benzylic cation at m/z 124. A more dominant fragmentation pathway is typically the benzylic cleavage, involving the loss of the butyl group, resulting in a prominent peak corresponding to the 2-fluoroanilinium radical cation. However, the most characteristic fragmentation for alkyl chains is the loss of an alkene via McLafferty rearrangement if structurally possible, or simple cleavage. The most likely significant fragmentation is the loss of a C₃H₇ radical (43 amu) through cleavage at the beta-position of the butyl chain, leading to a fragment ion at m/z 124. Another significant fragment would arise from the loss of the entire butyl group (57 amu), resulting in a peak at m/z 110. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Ion Structure Proposed Neutral Loss
167 [C₁₀H₁₄FN]⁺ Molecular Ion (M⁺)
124 [C₇H₇FN]⁺ •C₃H₇ (Propyl radical)
110 [C₆H₅FN]⁺ •C₄H₉ (Butyl radical)

Note: Fragmentation is predicted based on general principles of mass spectrometry. libretexts.orgyoutube.com

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov While a crystal structure for this compound itself is not publicly available, studies on derivatives of 4-fluoroaniline demonstrate the power of this technique. researchgate.net

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which atomic positions can be determined. nih.gov This analysis would reveal precise bond lengths, bond angles, and torsional angles. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding involving the amino group and dipole-dipole interactions involving the C-F bond, which govern the crystal packing. researchgate.net For example, crystallographic studies on related Schiff base esters have shown how the fluoro substituent enhances molecular polarizability and promotes specific molecular arrangements.

Table of Mentioned Compounds

Compound Name
This compound
4-fluoroaniline
Acetonitrile

Quantitative Analysis Methods for Research-Scale Production

The quantification of this compound in reaction mixtures, crude products, and purified materials relies on several robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods due to their high resolution and sensitivity. Additionally, classical titrimetric methods and modern spectroscopic techniques like quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative or complementary approaches for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of moderately polar and non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode of separation.

Methodology: A typical HPLC method involves injecting a solution of the sample onto a column packed with C18-modified silica. The separation is achieved by eluting the column with a mobile phase, often a mixture of acetonitrile or methanol (B129727) and water, sometimes with additives like acids (e.g., acetic acid or phosphoric acid) to improve peak shape. researchgate.netsielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. For enhanced sensitivity and selectivity, especially for impurity profiling, a mass spectrometer (LC-MS) can be used as the detector. researchgate.netnih.gov

Research Findings: A rapid and sensitive LC-MS method has been developed and validated for the determination of 4-fluoroaniline, a structurally related compound. nih.gov This method demonstrates excellent linearity over a concentration range of 0.94-30.26 ng/mL, with a limit of quantification (LOQ) of 0.94 ng/mL and a limit of detection (LOD) of 0.19 ng/mL. nih.gov The precision, measured as relative standard deviation, was found to be less than 8.7%, and accuracy values were within 92-99%. nih.gov While specific to 4-fluoroaniline, these findings establish a strong precedent for developing a similar high-sensitivity method for this compound. The addition of the butyl group would likely increase the retention time on a reversed-phase column under similar conditions.

Interactive Data Table: Representative HPLC Method Parameters for Fluoroaniline Analysis

ParameterValue
Column Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm)
Mobile Phase A: Water; B: Acetonitrile with 0.05% Acetic Acid (Gradient)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Mass Spectrometer (Single Quadrupole)
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored m/z 168 (for this compound, [M+H]⁺)
Linearity Range Est. 1-50 ng/mL
LOD Est. < 1 ng/mL
LOQ Est. < 3 ng/mL

Note: This table is based on a validated method for 4-fluoroaniline and represents a typical starting point for the analysis of this compound. nih.gov The m/z value has been adjusted for the target compound.

Gas Chromatography (GC)

GC is highly suitable for the analysis of volatile and thermally stable compounds. This compound, with its moderate volatility, can be readily analyzed by this technique, often with mass spectrometry (GC-MS) for definitive identification and quantification.

Methodology: The sample, dissolved in a suitable volatile solvent, is injected into a heated inlet, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a capillary column. A common stationary phase for aniline (B41778) derivatives is a non-polar or semi-polar phase, such as 5% phenyl-polymethylsiloxane. mdpi.com The column temperature is typically programmed to increase during the analysis to ensure the timely elution of all components. The separated components are then detected, most commonly by a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation.

Research Findings: The Kovats retention index, a standardized measure of retention in GC, has been reported for the related compound 4-fluoroaniline on a standard non-polar column as 996. nih.gov This value is useful for predicting the elution behavior of this compound, which would have a significantly higher retention index due to the presence of the C4 alkyl chain. EPA Method 8131 provides comprehensive guidelines for the GC analysis of various aniline derivatives, which can be adapted for this specific compound. epa.gov For complex mixtures, GC-MS provides the necessary selectivity to resolve and quantify the target analyte from impurities. epa.gov

Interactive Data Table: Typical GC-MS Conditions for Substituted Aniline Analysis

ParameterValue
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Transfer Line Temp 280°C
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification
Quantification Ion (m/z) 167 (Molecular Ion), 124 (Fragment Ion)
Kovats Retention Index Est. 1300-1400 on a non-polar phase

Note: This table represents a typical GC-MS method adapted from general procedures for aniline derivatives. epa.gov The Kovats Retention Index is an estimate based on the value for 4-fluoroaniline and the expected contribution of a butyl group. nih.gov

Titrimetric Methods

Classical titrimetric analysis, specifically non-aqueous acid-base titration, provides a simple, cost-effective, and accurate method for determining the purity of bulk this compound. gfschemicals.com

Methodology: The basicity of the aniline functional group allows it to be titrated as a base in a non-aqueous solvent. sips.org.in Water is a poor solvent for this type of titration as it can compete with the weak base, leading to an indistinct endpoint. scribd.com Therefore, aprotic or weakly acidic solvents are used. Glacial acetic acid is a common choice as it enhances the basicity of the aniline derivative. sips.org.in The titrant is a strong acid, typically perchloric acid dissolved in glacial acetic acid. The endpoint can be detected visually using an indicator like crystal violet, which changes color from violet (basic) to yellowish-green (acidic), or potentiometrically by monitoring the change in potential with a suitable electrode system. slideshare.net

Research Findings: Non-aqueous titrations are well-established for the quantitative analysis of weak organic bases. gfschemicals.com The method is highly accurate and precise when performed correctly, making it suitable for the assay of purified this compound in a research-scale production setting where high concentrations of the analyte are expected. It is particularly useful for establishing the purity of the final product against a primary standard.

Interactive Data Table: General Procedure for Non-Aqueous Titration of this compound

StepDescription
Sample Preparation Accurately weigh a sample of this compound.
Solvent Dissolve the sample in glacial acetic acid.
Titrant 0.1 N Perchloric acid in glacial acetic acid.
Endpoint Detection Potentiometric or visual indicator (e.g., Crystal Violet).
Calculation The purity is calculated based on the volume of titrant consumed.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful absolute method for quantification without the need for an identical analyte standard, relying instead on a certified internal standard. rsc.org The presence of a fluorine atom in this compound makes ¹⁹F qNMR a particularly attractive and highly selective analytical tool.

Methodology: In a qNMR experiment, a precisely weighed amount of the sample and a certified internal standard are dissolved in a suitable deuterated solvent. The ¹⁹F NMR spectrum is then acquired under specific conditions that ensure a linear response of the signal integral to the number of nuclei. Key parameters include a sufficient relaxation delay (typically 5-7 times the longest spin-lattice relaxation time, T₁) and the use of inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE). sigmaaldrich.com The concentration or purity of the analyte is determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance from the internal standard of known purity and concentration. acgpubs.org

Research Findings: ¹⁹F NMR is advantageous for quantitative analysis due to its high sensitivity and the wide chemical shift range, which often results in well-resolved signals with minimal background interference. rsc.org For fluorinated aromatic compounds, the ¹⁹F chemical shifts are highly sensitive to the surrounding chemical environment, providing excellent selectivity. sigmaaldrich.com The accuracy of qNMR can be very high, often with uncertainties of less than 1%, making it a primary ratio method of measurement. acgpubs.org

Q & A

Q. What are the common synthetic routes for 4-Butyl-2-fluoroaniline, and how can reaction parameters be optimized for improved yield?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, introducing the fluorine atom via fluorination agents (e.g., Selectfluor®) under controlled temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO. The butyl group can be introduced via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide precursors. Optimization includes:
  • Temperature : Higher temperatures (100–120°C) accelerate coupling but may increase side reactions.
  • Catalyst Loading : 1–5 mol% Pd for balance between cost and efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
    Yield improvements (>70%) require inert atmospheres (N₂/Ar) and moisture-free conditions .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR (δ -110 to -130 ppm) confirms fluorine position; ¹H/¹³C NMR verifies butyl chain integration and aromatic substitution patterns.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) with UV detection at 254 nm.
  • Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular ion [M+H]⁺ (expected m/z ~181.1).
  • Melting Point : Consistency with literature values (e.g., 45–50°C) indicates purity .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The fluorine atom deactivates the aromatic ring via inductive effects, directing electrophilic substitution to the para position relative to the amine group. In Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), the fluorine enhances oxidative addition kinetics but may reduce nucleophilic attack at the meta position. Computational studies (DFT) show reduced electron density at the ortho/para positions, favoring selective coupling at the butyl-adjacent site. Experimental validation via kinetic isotope effects (KIE) or Hammett plots is recommended .

Q. How can contradictions in reported biological activity data for this compound derivatives be systematically addressed?

  • Methodological Answer : Discrepancies often arise from:
  • Purity Variability : Impurities (e.g., unreacted aryl halides) skew bioassay results. Validate via HPLC and NMR.
  • Assay Conditions : pH, solvent (DMSO vs. aqueous), and cell line specificity (e.g., HEK293 vs. HeLa) affect activity. Replicate studies under standardized protocols.
  • Structural Analogues : Compare with derivatives (e.g., 4-Chloro-3-ethoxy-2-fluoroaniline) to isolate fluorine’s role. Use dose-response curves (IC₅₀) and SAR analysis .

Q. What experimental strategies can elucidate regioselectivity in electrophilic substitutions of this compound?

  • Methodological Answer :
  • Isotopic Labeling : Introduce deuterium at competing positions (ortho vs. para to fluorine) and track incorporation via MS.
  • Competitive Reactions : React with limited electrophiles (e.g., NO₂⁺) and quantify products via GC-MS.
  • Computational Modeling : DFT calculations (Gaussian or ORCA) predict charge distribution and transition-state energies. Experimental validation with X-ray crystallography resolves steric effects from the butyl group .

Q. How can computational tools predict the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Use COSMO-RS (via ADF software) to simulate solvent interactions. Hydrophobicity (logP ~2.5) suggests moderate solubility in THF or dichloromethane.
  • Stability : Molecular dynamics (MD) simulations (GROMACS) model degradation pathways (e.g., hydrolysis at amine group). Accelerated stability studies (40°C/75% RH for 4 weeks) confirm predictions.
  • pKa Estimation : Tools like MarvinSuite predict amine protonation (pKa ~4.5), critical for pH-dependent reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.